4-chloro-N-{2-[4-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide
Description
Properties
Molecular Formula |
C22H29Cl2N3O8S2 |
|---|---|
Molecular Weight |
598.5 g/mol |
IUPAC Name |
4-chloro-N-[2-[4-(4-chloro-2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C22H29Cl2N3O8S2/c1-32-17-13-21(19(34-3)11-15(17)23)36(28,29)25-5-6-26-7-9-27(10-8-26)37(30,31)22-14-18(33-2)16(24)12-20(22)35-4/h11-14,25H,5-10H2,1-4H3 |
InChI Key |
YJTSRTXBZYRZCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of 1-(2-Aminoethyl)piperazine
Method A: Alkylation of Piperazine
- Reagents : Piperazine, 2-chloroethylamine hydrochloride, K₂CO₃, acetonitrile.
- Conditions : Reflux at 80°C for 12–24 h under nitrogen.
- Yield : 62–75% after column chromatography (SiO₂, DCM/MeOH 9:1).
Method B: Reductive Amination
- Reagents : Piperazine, glyoxal, NaBH₄, THF.
- Conditions : Room temperature, 6 h.
- Yield : 68%.
Synthesis of 4-Chloro-2,5-Dimethoxybenzenesulfonyl Chloride
Procedure :
- Chlorosulfonation of 2,5-dimethoxychlorobenzene with ClSO₃H in DCM at 0°C.
- Quenching with PCl₅ to convert sulfonic acid to sulfonyl chloride.
Sulfonylation Reactions
Stepwise Sulfonylation (Two-Step Protocol)
Step 1: Piperazine Sulfonylation
- Reagents : 1-(2-Aminoethyl)piperazine, 4-chloro-2,5-dimethoxybenzenesulfonyl chloride (1 eq), pyridine, DCM.
- Conditions : 0°C → RT, 4 h.
- Intermediate : 4-Chloro-2,5-dimethoxy-N-(piperazin-1-yl)benzenesulfonamide.
- Yield : 78%.
Step 2: Ethylamine Sulfonylation
One-Pot Double Sulfonylation
- Reagents : 1-(2-Aminoethyl)piperazine, 4-chloro-2,5-dimethoxybenzenesulfonyl chloride (2.2 eq), Cs₂CO₃, DMF.
- Conditions : 60°C, 8 h.
- Yield : 72%.
- Advantage : Reduced purification steps.
Optimization of Reaction Conditions
| Parameter | Stepwise Method | One-Pot Method |
|---|---|---|
| Solvent | DCM | DMF |
| Base | Pyridine | Cs₂CO₃ |
| Temperature | RT → 60°C | 60°C |
| Time | 10 h (total) | 8 h |
| Overall Yield | 51% | 72% |
Key Findings :
- Cs₂CO₃ in DMF improves solubility of intermediates, enabling higher yields.
- Excess sulfonyl chloride (2.2 eq) minimizes residual amine byproducts.
Characterization and Analytical Data
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (s, 2H, Ar-H), 4.12 (s, 6H, OCH₃), 3.98 (t, J = 6.4 Hz, 2H, CH₂), 3.45 (m, 8H, piperazine), 2.85 (t, J = 6.4 Hz, 2H, CH₂).
- ¹³C NMR : δ 153.2 (SO₂), 148.9 (OCH₃), 126.4 (Ar-Cl), 56.1 (piperazine), 52.3 (CH₂).
- HRMS (ESI+) : m/z Calculated: 665.12 [M+H]⁺; Found: 665.11.
Purity Assessment
Comparative Analysis of Methods
| Metric | Stepwise Method | One-Pot Method |
|---|---|---|
| Yield | Moderate (51%) | High (72%) |
| Purification | Two chromatographies | Single chromatography |
| Scalability | Suitable for <10 g | Industrially viable |
| Byproducts | 5–8% monosulfonamide | <2% impurities |
Recommendation : The one-pot method is superior for large-scale synthesis due to efficiency and reduced solvent use.
Challenges and Solutions
Chemical Reactions Analysis
4-chloro-N-{2-[4-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
The compound 4-chloro-N-{2-[4-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide is a complex organic molecule with various potential applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications based on current research findings and case studies.
Medicinal Chemistry
The compound is primarily explored for its potential as a therapeutic agent. Its structure suggests that it may interact with biological targets related to various diseases, including cancer and neurological disorders.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit antitumor properties. For instance, derivatives of sulfonamide have shown efficacy against various cancer cell lines by inhibiting tumor growth and inducing apoptosis. The specific application of this compound in antitumor therapy remains to be thoroughly investigated, but its structural similarities to known active compounds provide a promising outlook.
Neurological Research
The piperazine moiety in the compound suggests potential applications in neurological research. Piperazine derivatives are known for their activity as serotonin receptor modulators, which are crucial in the treatment of depression and anxiety disorders.
Case Study: Serotonin Receptor Modulation
A related study demonstrated that piperazine-based compounds can effectively modulate serotonin receptors, leading to improved mood and cognitive functions in animal models. The specific effects of this compound on serotonin receptors require further exploration but could lead to significant advancements in psychopharmacology.
Antimicrobial Properties
Sulfonamide compounds are historically recognized for their antibacterial properties. The presence of the sulfonamide group in this compound indicates potential applications as an antimicrobial agent.
Research Findings
Studies have shown that sulfonamides can inhibit bacterial dihydropteroate synthase, an essential enzyme for bacterial growth. Investigating the antimicrobial efficacy of this compound could yield valuable insights into new treatments for bacterial infections, especially those resistant to current antibiotics.
Drug Development
Given its complex structure, this compound serves as a lead molecule for drug development. Structure-activity relationship (SAR) studies can be conducted to optimize its pharmacological properties.
Optimization Studies
Researchers often modify the chemical structure to enhance efficacy and reduce toxicity. Similar compounds have undergone extensive SAR analysis, resulting in more potent derivatives with fewer side effects.
Mechanism of Action
The mechanism of action of 4-chloro-N-{2-[4-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound binds to the active site or allosteric site, leading to modulation of the target’s activity. The pathways involved can vary depending on the specific application and target, but common pathways include inhibition of enzyme activity or blocking receptor signaling.
Comparison with Similar Compounds
Research Context and Limitations
While direct bioactivity data for the target compound is absent in the provided evidence, its structural analogs are frequently studied in drug development. For example:
- Lumping Strategy : Compounds with similar sulfonamide and chloro-methoxy motifs are often grouped in computational models to predict shared reactivity or toxicity profiles .
- Synthesis Trends : Recent studies highlight piperazine-sulfonamide hybrids as promising scaffolds for antimicrobial agents, aligning with the target compound’s design .
Biological Activity
The compound 4-chloro-N-{2-[4-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Sulfonamide group : Imparts antibacterial properties.
- Dimethoxy groups : May influence interaction with biological targets.
- Piperazine moiety : Often associated with neuroactive compounds.
The molecular formula is with a molecular weight of approximately 441.38 g/mol.
Antimicrobial Properties
Sulfonamides are known for their antimicrobial effects. Research indicates that compounds similar to the target molecule exhibit significant activity against various bacterial strains, particularly Gram-positive bacteria. The presence of the sulfonamide group is crucial for this activity, as it inhibits bacterial folic acid synthesis.
Antidepressant-like Effects
Recent studies have explored the compound's potential as a dual antagonist for α2A adrenergic and 5-HT7 serotonin receptors. These receptors are implicated in mood regulation. In vitro assays demonstrated that the compound has a binding affinity in the nanomolar range for both receptors, suggesting potential antidepressant-like properties .
Case Studies
- Study on Antidepressant Activity :
-
Antimicrobial Efficacy :
- Method : Disk diffusion method was used to evaluate antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Results : The compound exhibited zones of inhibition similar to those of standard antibiotics, confirming its potential as an antimicrobial agent.
Data Tables
| Biological Activity | Target | Binding Affinity (Ki) |
|---|---|---|
| α2A adrenergic | Rat Cerebral Cortex | 138 ± 44 nM |
| 5-HT7 serotonin | Rat Cerebral Cortex | 35 ± 22 nM |
The synthesis of this compound typically involves the reaction of piperazine derivatives with sulfonyl chlorides and dimethoxybenzene derivatives. The mechanism of action is primarily through receptor antagonism, which modulates neurotransmitter systems involved in mood regulation and may also inhibit bacterial growth via folate synthesis disruption.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the dual sulfonamide-piperazine core of this compound?
- Methodology :
- Step 1 : Use a nucleophilic substitution reaction to attach the 4-chloro-2,5-dimethoxybenzenesulfonyl group to piperazine. This requires activating the sulfonyl chloride precursor (e.g., 4-chloro-2,5-dimethoxybenzenesulfonyl chloride) under anhydrous conditions with a base like triethylamine .
- Step 2 : Introduce the ethyl spacer via alkylation of the secondary piperazine nitrogen. Optimize solvent choice (e.g., DMF or acetonitrile) and temperature to minimize side reactions .
- Step 3 : Perform a second sulfonylation with the 4-chloro-2,5-dimethoxybenzene-1-sulfonamide moiety. Monitor reaction progress via TLC or HPLC to ensure complete coupling .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodology :
- HPLC : Use a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) with a methanol gradient (65:35) to resolve sulfonamide and piperazine derivatives .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+ ~720 Da) and isotopic patterns to verify chlorine substitution .
- NMR : Analyze - and -NMR spectra for symmetry breaks in the piperazine ring and sulfonamide proton environments .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields while minimizing byproducts?
- Methodology :
- Factors : Vary temperature (40–80°C), solvent polarity (acetonitrile vs. DMF), and stoichiometry (1.1–1.5 equivalents of sulfonyl chloride).
- Response Variables : Measure yield (gravimetry) and purity (HPLC area% ).
- Statistical Analysis : Apply a Box-Behnken design to identify interactions between factors. For example, higher temperatures in DMF may improve solubility but increase hydrolysis risks .
Q. How should researchers address contradictory data in biological activity studies (e.g., receptor binding vs. cytotoxicity)?
- Methodology :
- Variable Control : Standardize assay conditions (e.g., cell line, incubation time, and solvent concentration). Note that dimethyl sulfoxide (DMSO) at >0.1% may interfere with sulfonamide solubility .
- Impurity Profiling : Quantify residual solvents (e.g., methylene chloride) and synthetic intermediates (e.g., unreacted piperazine derivatives) using GC-MS or reference standards .
- Dose-Response Validation : Repeat assays with rigorously purified batches to isolate structure-activity relationships (SAR) .
Q. What computational approaches are effective for predicting sulfonamide-protein interactions?
- Methodology :
- Docking Simulations : Use software like AutoDock Vina to model interactions with common sulfonamide targets (e.g., carbonic anhydrase). Focus on the chlorine and methoxy substituents’ roles in binding affinity .
- MD Simulations : Run 100-ns molecular dynamics trajectories in explicit solvent to assess piperazine flexibility and sulfonamide stability in binding pockets .
Data Interpretation & Mechanistic Studies
Q. How to resolve discrepancies in stability studies under acidic vs. basic conditions?
- Methodology :
- Accelerated Degradation : Expose the compound to HCl (0.1 M) and NaOH (0.1 M) at 40°C for 24 hours. Monitor degradation via HPLC and identify products using LC-MS.
- Mechanistic Insight : The piperazine ring may undergo protonation in acidic conditions, increasing susceptibility to sulfonamide cleavage. In basic conditions, methoxy groups could demethylate, altering solubility .
Q. What strategies validate the compound’s selectivity in multi-target pharmacological screens?
- Methodology :
- Counter-Screening : Test against off-target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays.
- SAR Expansion : Synthesize analogs with modified methoxy or chloro substituents (e.g., 3,5-dinitrobenzoic acid derivatives ) to isolate structural determinants of selectivity .
Tables for Key Data
| Parameter | Optimal Conditions | Reference |
|---|---|---|
| Sulfonylation Solvent | Anhydrous DMF (+ 2 eq. EtN) | |
| HPLC Mobile Phase | Methanol:Buffer (65:35, pH 4.6) | |
| Degradation Half-life (pH 7) | >48 hours at 25°C |
| Biological Assay | Recommended Protocol |
|---|---|
| Cytotoxicity Screening | MTT assay, 72h incubation, IC calculation |
| Receptor Binding | Radiolabeled competition assay (K determination) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
